molecular formula C10H8O3 B14883741 (5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol

(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol

Cat. No.: B14883741
M. Wt: 176.17 g/mol
InChI Key: USHULSMJGKQUGW-UHFFFAOYSA-N
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Description

(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol is an organic compound with the molecular formula C10H8O3 It is a derivative of benzo[d][1,3]dioxole, featuring an ethynyl group at the 5-position and a methanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol involves the use of n-butyllithium in tetrahydrofuran (THF) and cyclohexane. The process begins with the reaction of 5-(2,2-dibromo-vinyl)-benzo[d][1,3]dioxole with n-butyllithium at -78°C. The reaction mixture is then quenched with saturated ammonium chloride, and the product is extracted using ethyl acetate. The organic layer is washed, dried, and purified through flash chromatography to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethynyl group can participate in reactions that modify the activity of these targets, while the methanol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Ethynylbenzo[d][1,3]dioxole: Lacks the methanol group but shares the ethynyl-substituted benzo[d][1,3]dioxole core.

    Benzo[d][1,3]dioxole-4-methanol: Lacks the ethynyl group but has the methanol group at the 4-position.

    1,3-Benzodioxole-4-methanol, 5-ethynyl-: Another name for the compound, emphasizing its structural features.

Uniqueness

(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol is unique due to the presence of both the ethynyl and methanol groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that lack one of these groups.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

(5-ethynyl-1,3-benzodioxol-4-yl)methanol

InChI

InChI=1S/C10H8O3/c1-2-7-3-4-9-10(8(7)5-11)13-6-12-9/h1,3-4,11H,5-6H2

InChI Key

USHULSMJGKQUGW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C2=C(C=C1)OCO2)CO

Origin of Product

United States

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